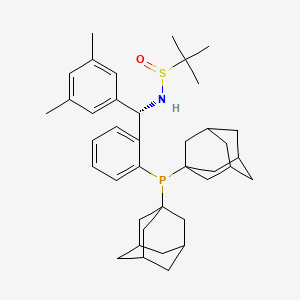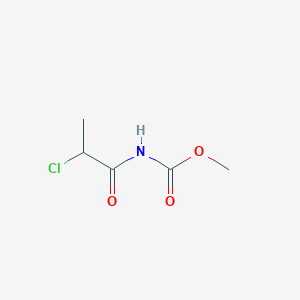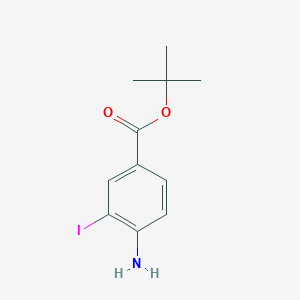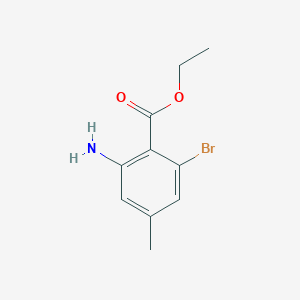
N-Ethyl-2-isocyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-isocyanoacetamide is an organic compound with the molecular formula C5H8N2O It is a derivative of isocyanides, which are known for their unique reactivity and versatility in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-isocyanoacetamide typically involves the reaction of ethylamine with ethyl cyanoacetate. The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the isocyano group. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-isocyanoacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions
Major Products Formed
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Ethyl-2-isocyanoacetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Ethyl-2-isocyanoacetamide involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive and can form stable intermediates with different molecular targets. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl isocyanoacetate: Similar in structure but with an ester group instead of an amide group.
N,N-Dimethyl-2-isocyanoacetamide: Contains two methyl groups instead of an ethyl group.
Methyl isocyanoacetate: Similar to ethyl isocyanoacetate but with a methyl group .
Uniqueness
N-Ethyl-2-isocyanoacetamide is unique due to its specific reactivity profile and the presence of both an isocyano and an amide group. This combination allows for a broader range of chemical transformations compared to its analogs, making it particularly useful in the synthesis of complex molecules .
Propriétés
Numéro CAS |
89099-06-9 |
|---|---|
Formule moléculaire |
C5H8N2O |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
N-ethyl-2-isocyanoacetamide |
InChI |
InChI=1S/C5H8N2O/c1-3-7-5(8)4-6-2/h3-4H2,1H3,(H,7,8) |
Clé InChI |
ZIFHDIDREGALEO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)




![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13646618.png)




